molecular formula C19H23N3O B5910532 (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine

Cat. No.: B5910532
M. Wt: 309.4 g/mol
InChI Key: JOEIINGXJAKFEF-SILNSSARSA-N
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Description

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a phenylethanimine moiety. Its structural features make it a candidate for various pharmacological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate aldehydes or ketones under specific conditions. One common method includes the use of acetonitrile as a solvent and Yb(OTf)3 as a catalyst to facilitate the addition reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

For industrial-scale production, the synthesis route is often optimized to enhance efficiency and scalability. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The intermediate compounds are purified through recrystallization from optimized solvents, ensuring the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This blockade leads to the relaxation of smooth muscles in blood vessels, lower urinary tract, and prostate, which is beneficial in treating conditions like hypertension and benign prostatic hyperplasia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine is unique due to its specific substitution pattern on the piperazine ring and the presence of the phenylethanimine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

(Z)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-16(17-8-4-3-5-9-17)20-22-14-12-21(13-15-22)18-10-6-7-11-19(18)23-2/h3-11H,12-15H2,1-2H3/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEIINGXJAKFEF-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)C2=CC=CC=C2OC)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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